molecular formula C24H28N6O3 B12175035 Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate

Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate

Cat. No.: B12175035
M. Wt: 448.5 g/mol
InChI Key: BCDXVKUBIWULIH-UHFFFAOYSA-N
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Description

Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of phenylpyridazines. This compound is characterized by its unique structure, which includes a triazolo-pyridazine core fused with a piperidine ring. The presence of these heterocyclic moieties imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate typically involves multiple steps, starting with the formation of the triazolo-pyridazine core. One common method involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate and p-TsOH . This intermediate is then further reacted with piperidine derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazolo-pyridazine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate is unique due to its specific combination of a triazolo-pyridazine core with a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H28N6O3

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 1-[1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H28N6O3/c1-33-24(32)19-11-15-29(16-12-19)23(31)18-9-13-28(14-10-18)21-8-7-20-25-26-22(30(20)27-21)17-5-3-2-4-6-17/h2-8,18-19H,9-16H2,1H3

InChI Key

BCDXVKUBIWULIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3

Origin of Product

United States

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